Molecular Weight Differentiation: Impurity 22 vs. Lurasidone Parent Drug and Key In-Class Impurities
Lurasidone Impurity 22 (MW 634.81 g/mol) exhibits a mass difference of +142.13 Da (+28.8%) relative to the lurasidone parent drug (MW 492.68 g/mol, C₂₈H₃₆N₄O₂S) and is 282.33 Da (+80.1%) heavier than Impurity 1 / DBI Piperazine (MW 352.48 g/mol, C₁₈H₁₆N₄S₂) . This mass differential is the largest among commonly reported lurasidone process-related impurities and places Impurity 22 in a distinct high-mass region during LC-QTOF-MS analysis, where it will not co-elute or share MS/MS fragment ions with the parent drug or lower-MW impurities [1]. The exact monoisotopic mass and distinct elemental composition (C₃₂H₃₈N₆O₄S₂ vs. C₂₈H₃₆N₄O₂S for lurasidone) provide unambiguous HRMS-based identification, critical for impurity profiling studies where fourteen related substances were recently characterized by LC-QTOF-MS [1].
| Evidence Dimension | Molecular weight (g/mol) and elemental composition |
|---|---|
| Target Compound Data | MW 634.81; C₃₂H₃₈N₆O₄S₂; two benzisothiazole-piperazine units linked via bis-carbamate to (1R,2R)-cyclohexane-bis(methylene) |
| Comparator Or Baseline | Lurasidone: MW 492.68, C₂₈H₃₆N₄O₂S. Impurity 1 (DBI Piperazine): MW 352.48, C₁₈H₁₆N₄S₂. Impurity 5: MW 438.6, C₂₆H₃₄N₂O₄. Impurity 24: MW 344.52, C₁₉H₂₈N₄S. |
| Quantified Difference | ΔMW vs. lurasidone: +142.13 Da (+28.8%). ΔMW vs. Impurity 1: +282.33 Da (+80.1%). ΔMW vs. Impurity 5: +196.21 Da (+44.7%). ΔMW vs. Impurity 24: +290.29 Da (+84.3%). |
| Conditions | Exact mass and elemental composition derived from IUPAC name and SMILES: O=C(OC[C@H]1[C@@H](CCCC1)COC(N2CCN(C3=NSC4=C3C=CC=C4)CC2)=O)N5CCN(C6=NSC7=C6C=CC=C7)CC5 . |
Why This Matters
The uniquely high molecular weight of Impurity 22 (634.81 Da) relative to all other common lurasidone impurities ensures unambiguous HRMS identification and eliminates risk of isobaric interference during impurity profiling, making it a definitive reference standard for LC-QTOF-MS method qualification.
- [1] Siddig O, et al. Separation and characterization of related substances of Lurasidone hydrochloride by LC-QTOF-MS techniques. J Pharm Biomed Anal. 2024;238:115834. Fourteen related substances identified; nine previously unreported. doi:10.1016/j.jpba.2023.115834. View Source
